6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobiphenyl with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Alkylated or acylated triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the biphenyl and methyl substituents.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another triazole-fused heterocycle with different substituents and biological activities.
Uniqueness
6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the biphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold for drug development .
Properties
CAS No. |
922186-99-0 |
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Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H15N5/c1-12-16(17(19)23-18(22-12)20-11-21-23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,19H2,1H3 |
InChI Key |
AOLSEABNRXVLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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